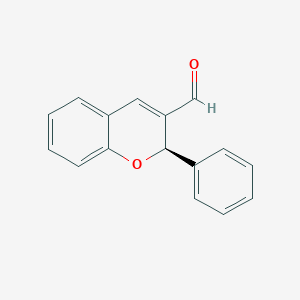![molecular formula C9H7F3O2 B1314871 2-[4-(Trifluoromethoxy)phenyl]oxirane CAS No. 111991-17-4](/img/structure/B1314871.png)
2-[4-(Trifluoromethoxy)phenyl]oxirane
Descripción general
Descripción
“2-[4-(Trifluoromethoxy)phenyl]oxirane” is a chemical compound with the molecular formula C9H7F3O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-[4-(Trifluoromethoxy)phenyl]oxirane” consists of a three-membered cyclic ether (oxirane) attached to a phenyl ring that has a trifluoromethoxy group attached to it . The InChI code for this compound is 1S/C9H7F3O2/c10-9(11,12)14-7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2 .
Physical And Chemical Properties Analysis
The molecular weight of “2-[4-(Trifluoromethoxy)phenyl]oxirane” is 204.15 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.
Aplicaciones Científicas De Investigación
Synthesis of New Organofluorine Compounds : 2-(Trifluoromethoxy)phenyllithium, an intermediate in the synthesis of various organofluorine compounds, can be generated from (trifluoromethoxy)benzene, but its reaction with oxirane is not successful due to reduced nucleophilicity caused by fluorine-lithium interactions (Castagnetti & Schlosser, 2001).
Ring-Opening Reactions : A study explored the regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane, leading to the synthesis of a cholesteryl ester transfer protein (CETP) inhibitor in high yield and purity (Li et al., 2010).
Cyclodimerization of Cyclic Ethers : Research has demonstrated unusual cyclodimerization reactions of oxetanes and oxiranes under the influence of trifluoromethanesulfonic acid, resulting in the formation of substituted 1,3-dioxanes and 1,3-dioxolanes (Kanoh et al., 2002).
Hypoglycemic Activity of Phenylalkyloxiranecarboxylic Acid Derivatives : A study found that certain 2-(phenylalkyl)oxirane-2-carboxylic acids exhibit blood glucose lowering activities in rats, with specific substituents on the phenyl ring enhancing effectiveness (Eistetter & Wolf, 1982).
Enantiopure Chiral Resolution Reagents : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been developed as an enantiopure chiral resolution reagent for α-chiral amines, demonstrating versatility in regioselective ring-opening reactions (Rodríguez-Escrich et al., 2005).
Alkylation of Benzene with Cyclic Ethers : Trifluoromethanesulfonic acid catalyzes the alkylation of benzene with various cyclic ethers, including oxiranes, leading to the formation of phenyl-substituted compounds and bicyclic compounds (Molnár et al., 2003).
Spirocyclic 1,3-Oxathiolane Synthesis : Reactions of cyclic trithiocarbonates with oxiranes in the presence of Lewis acids yield spirocyclic 1,3-oxathiolanes, demonstrating regioselectivity and potential applications in synthetic chemistry (Oremus et al., 1991).
Enzymatic Polymerization of Oxiranes : Oxiranes like glycidyl phenyl ether can be copolymerized with dicarboxylic anhydrides using enzymes to produce polyesters containing ether linkages, illustrating the potential for biocatalysis in polymer science (Soeda et al., 2002).
Propiedades
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVYGKYZDJEFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476401 | |
| Record name | 2-[4-(trifluoromethoxy)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethoxy)phenyl]oxirane | |
CAS RN |
111991-17-4 | |
| Record name | 2-[4-(trifluoromethoxy)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)
![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)

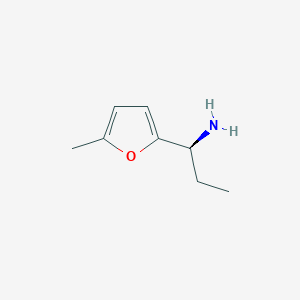
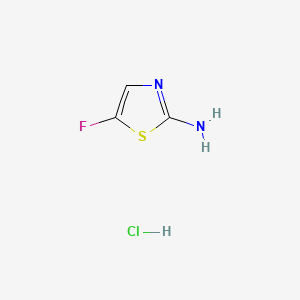
![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)
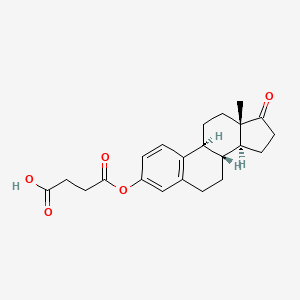
![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B1314809.png)
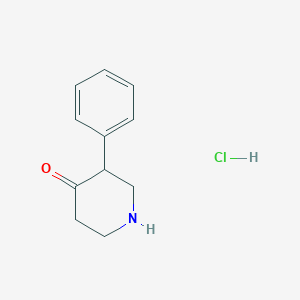
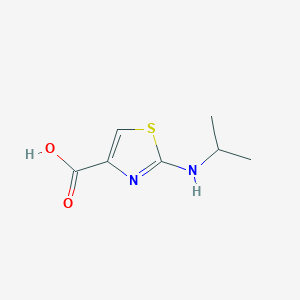
![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)
